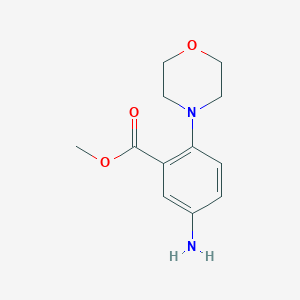
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide (CFMB) is an important intermediate compound in the synthesis of several pharmaceuticals and other compounds. It is used in a variety of laboratory applications and is an important component of many chemical reactions. CFMB is a versatile compound that can be used for a variety of purposes and is a key component in a number of industrial processes.
Aplicaciones Científicas De Investigación
Subheading Anticancer "Pro-Prodrugs" Synthesis
The compound has been used in the synthesis of novel anticancer agents. For instance, derivatives like 3-halocyclophosphamides were prepared by reacting with anticancer drugs such as cyclophosphamide. These compounds showed varied efficacy against certain cancers, indicating their potential in cancer treatment research (Zon et al., 1983).
Chemical Reactions and Molecular Synthesis
Subheading Friedel-Crafts Alkylation in Molecular Synthesis
The compound is instrumental in Friedel-Crafts alkylation reactions under superacidic conditions. This process involves the formation of benzyl cations and their subsequent reaction with arenes to produce various compounds, often used in medicinal chemistry (Sandzhieva et al., 2016).
Application in Fluoro Complex Synthesis
Subheading Synthesis of Five-Coordinate Fluoro Complex
It is also used in the creation of a five-coordinate fluoro complex of Ruthenium(II). This complex has been shown to react efficiently with various bromides and chlorides, highlighting its utility in complex molecular syntheses (Barthazy et al., 1999).
Drug Design and Pharmacological Applications
Subheading Trifluoroethylation in Drug Design
In drug design, the introduction of fluorinated moieties like trifluoromethyl groups, to which this compound contributes, has significantly impacted biological activities of molecules. It is especially important in the trifluoroethylation of organoboronic acids and esters, a process with potential utilities in medicinal chemistry (Zhao & Hu, 2012).
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It’s known that benzylic bromides can undergo free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, altering their function or activity.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or modification.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide. For instance, it’s known that acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, careful handling and storage are crucial to maintain its stability and ensure safety.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-2-fluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJHWULHTZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378695 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
CAS RN |
261763-09-1 |
Source


|
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-difluoro-N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B1350478.png)
![Methyl 3-[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1350480.png)
![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)



![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)


